N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group. The molecule is further substituted with a pyridin-3-ylmethyl moiety bearing a furan-2-yl group at the 5-position of the pyridine ring.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-25(22,15-5-1-3-13-16(15)20-24-19-13)18-9-11-7-12(10-17-8-11)14-4-2-6-23-14/h1-8,10,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJKAVAZXBRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under acidic conditions to form the furan-pyridine intermediate.
Coupling with benzo[c][1,2,5]thiadiazole: The intermediate is then coupled with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution under basic conditions. For example, the NH₂ group can react with alkyl/aryl halides to form N-substituted derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | R-X (alkyl halide), K₂CO₃, DMF | N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(alkylsulfonamido)benzo-thiadiazole | 65–78% | |
| Arylation | Ar-B(OH)₂, Pd(PPh₃)₄, DME | Aryl-substituted sulfonamide derivatives | 55–60% |
Mechanistic studies suggest that the sulfonamide’s NH₂ group acts as a nucleophile, attacking electrophilic centers in alkyl/aryl halides or boronates.
Hydrolysis and Acid-Base Reactions
The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the S-N bond to form sulfonic acids or amines.
The reaction rate depends on pH and temperature, with acidic conditions favoring faster cleavage.
Cyclization and Ring-Opening Reactions
The furan and pyridine rings participate in cycloaddition or ring-opening reactions. For instance, the furan’s conjugated diene system reacts with dienophiles:
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Diels-Alder Cyclization | Maleic anhydride, toluene | Bicyclic adduct with fused oxabicyclo structure | Materials science applications | |
| Oxidative Ring-Opening | Ozone, H₂O₂ | Dicarbonyl intermediates | Synthesis of linear polymers |
The pyridine ring can also undergo electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to the methylene bridge.
Metal-Catalyzed Cross-Couplings
The pyridine and thiadiazole moieties enable participation in palladium- or copper-catalyzed cross-couplings:
| Reaction | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives at pyridine C-5 | 70–85% | |
| Ullmann-Type Coupling | CuI, L-proline, K₂CO₃ | Thiadiazole-aryl ethers | 60–65% |
These reactions are critical for introducing functional groups (e.g., -OH, -CF₃) to modulate biological activity.
Redox Reactions
The thiadiazole ring undergoes reduction with agents like LiAlH₄:
| Reagent | Product | Reaction Site | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ (excess) | Dihydrothiadiazole derivative | Thiadiazole S-N bond | Selectivity depends on solvent | |
| NaBH₄/CuCl₂ | Partially reduced thiadiazole | Retains sulfonamide group | Mild conditions preserve furan |
Stability and Reactivity Insights
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Thermal Stability : Decomposes above 250°C without melting.
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Photoreactivity : UV light induces homolytic cleavage of the S-N bond, generating free radicals detectable via EPR.
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pH Sensitivity : Stable in neutral aqueous solutions but degrades rapidly at pH < 3 or > 10.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and pyridine derivatives. For instance:
- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. They interfere with the cell cycle and induce apoptosis in cancer cells by activating caspase pathways .
-
Case Studies :
- A study evaluated the efficacy of similar thiadiazole compounds against various cancer cell lines, revealing IC50 values as low as 10 µM, indicating potent activity .
- Another investigation demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibited selective cytotoxicity towards breast cancer cells compared to normal cells, suggesting their potential for targeted therapy .
Antifungal Properties
The compound also shows promise as an antifungal agent:
- Research Findings : In vitro tests have indicated that thiadiazole derivatives can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species. The mechanism involves disrupting fungal cell wall synthesis and function .
Drug Design and Development
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide serves as a scaffold for designing new drugs:
- Structure-Activity Relationship (SAR) : The incorporation of various substituents on the thiadiazole ring has been linked to enhanced biological activity. Modifications can lead to improved potency and selectivity against specific targets .
- Polymer Incorporation : Recent studies have explored the immobilization of this compound within polymer matrices for controlled release applications. This approach aims to enhance therapeutic efficacy while minimizing side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes in microorganisms or cancer cells, leading to their death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzo[c][1,2,5]thiadiazole-4-sulfonamide Derivatives
Compound 9 (N-(3-piperazin-1-yl)-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide)
- Core similarity : Shares the benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold.
- Key differences : The substituent in Compound 9 is a piperazine-linked oxopropyl chain, contrasting with the target compound’s furan-pyridinyl-methyl group.
- Functional impact : The piperazine moiety enhances polarity and aqueous solubility, while the furan-pyridine system in the target compound may improve lipophilicity and membrane permeability. Compound 9 demonstrated selective antagonism for the M1 muscarinic acetylcholine receptor, suggesting that substituent modifications critically influence receptor specificity .
Thiazole and Pyridine-Based Analogues
Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) from share structural motifs with the target compound, including pyridin-3-yl and morpholinomethyl groups. However, their thiazole-2-ylbenzamide core differs from the benzo-thiadiazole-sulfonamide system.
- Physical properties : These analogs are white/yellow solids with melting points ranging from 120–250°C, as confirmed by NMR and HRMS . The target compound’s melting point is likely lower due to reduced hydrogen-bonding capacity compared to benzamides.
- Bioactivity : Thiazole-based compounds often exhibit kinase or antimicrobial activity, whereas sulfonamides are more commonly associated with carbonic anhydrase inhibition or receptor modulation .
Furan-Containing Derivatives
Ranitidine-related compounds (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) in and highlight the metabolic and stability challenges of furan derivatives.
- Structural parallels: The dimethylaminomethyl-furan motif in ranitidine impurities resembles the furan-2-yl group in the target compound.
- Functional implications : Furan rings are prone to oxidative degradation, as seen in ranitidine’s impurity profile. The target compound’s pyridine linkage may mitigate this instability .
Materials Science Analogues
Compounds like DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) in feature electron-withdrawing cyano groups instead of sulfonamides.
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.4 g/mol
This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the furan and pyridine moieties may contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.03 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.03 | |
| Compound B | E. coli | 0.05 | |
| Compound C | Pseudomonas aeruginosa | 0.10 |
Anticancer Activity
Thiadiazole derivatives have also shown promise in anticancer research. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with IC values comparable to established chemotherapeutics like cisplatin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (T47D). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. These compounds are thought to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, a derivative was shown to reduce levels of TNF-alpha and IL-6 in vitro .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response during inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
